molecular formula C9H6Na2O6S B586567 p-Coumaric Acid 4-O-Sulfate Disodium Salt CAS No. 308338-96-7

p-Coumaric Acid 4-O-Sulfate Disodium Salt

Cat. No.: B586567
CAS No.: 308338-96-7
M. Wt: 288.181
InChI Key: ZBEAEMLBRSACIO-RRHCXGJISA-L
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Description

p-Coumaric Acid 4-O-Sulfate Disodium Salt is a sulfated derivative of the phenolic compound p-coumaric acid, designed to serve as a critical tool in biochemical and pharmacological research. Its primary research value lies in its enhanced water solubility and improved bioavailability compared to its parent compound, making it an ideal candidate for studying phenolic acid metabolism, sulfotransferase activity, and transport mechanisms in aqueous physiological systems . As a confirmed human metabolite, it is particularly valuable for investigating the fate of dietary phenolic compounds, such as those found in coffee, and for use as a reference standard in metabolomic studies to quantify exposure and metabolic pathways . In research models, this compound retains and often amplifies the bioactive properties of p-coumaric acid. It demonstrates significant anti-inflammatory effects by modulating the NF-κB signaling pathway, leading to the suppression of key pro-inflammatory cytokines like TNF-α and IL-6 . Its potent antioxidant activity, quantified via advanced methods like electron paramagnetic resonance (EPR) spectroscopy, shows a superior oxygen radical absorbance capacity (ORAC), making it a compelling subject for research into oxidative stress-related pathologies . Furthermore, studies indicate its potential role in lipid metabolism, where it upregulates cholesterol efflux transporters such as ABCA1, thereby reducing lipid accumulation in macrophages and offering insights into therapies for atherosclerotic cardiovascular disease . These multifaceted mechanisms make this compound a promising molecule for developing new prototypes in anti-inflammatory, antioxidant, and cardiometabolic research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(E)-3-(4-sulfonatooxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O6S.2Na/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14;;/h1-6H,(H,10,11)(H,12,13,14);;/q;2*+1/p-2/b6-3+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEAEMLBRSACIO-RRHCXGJISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747382
Record name Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308338-96-7
Record name Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Chemical Features of Sulfated P Coumaric Acid

Regiochemistry of Sulfate (B86663) Esterification at the 4-O Position

The term "regiochemistry" refers to the specific orientation of a chemical reaction, in this case, the precise location of the sulfate ester on the p-coumaric acid backbone. The name "p-Coumaric Acid 4-O-Sulfate" explicitly indicates that the sulfate group is attached to the oxygen atom at the 4-position of the phenyl ring.

p-Coumaric acid, or (2E)-3-(4-Hydroxyphenyl)prop-2-enoic acid, has a single phenolic hydroxyl (-OH) group attached to its benzene (B151609) ring at position 4. wikipedia.org This hydroxyl group is the primary site for metabolic conjugation reactions like sulfation. The formation of the sulfate ester occurs at this position, converting the hydroxyl group into a sulfate group (-OSO₃⁻). This process is a type of esterification, where the phenolic hydroxyl group reacts to form an ester with sulfuric acid, often catalyzed by sulfotransferase enzymes in biological systems. researchgate.net This specific placement is critical as it blocks the phenolic hydroxyl group, which is often a key site for antioxidant activity and other biological interactions of the parent molecule.

Implications of Disodium (B8443419) Salt Counterions in Research Contexts

The presence of two sodium cations as counterions is a defining feature of this compound's chemical form. In solution, the molecule carries two negative charges: one on the sulfate group (OSO₃⁻) and one on the carboxylate group (-COO⁻) of the propenoic acid side chain. The two sodium ions (Na⁺) are present to balance these charges, forming a stable, neutral salt. cymitquimica.comlgcstandards.com

In research and pharmaceutical development, converting molecules into salt forms is a common strategy to modify properties like solubility, stability, and handling. nih.gov For weakly acidic compounds, sodium or potassium salts are frequently used to enhance aqueous solubility. nih.gov The disodium salt form of p-coumaric acid sulfate significantly increases its polarity and, consequently, its solubility in aqueous solutions, which is highly advantageous for in vitro experiments and analytical applications.

Table of Mentioned Compounds

Compound NameChemical FormulaPrimary Context
p-Coumaric Acid 4-O-Sulfate Disodium SaltC₉H₆Na₂O₆SSubject of the article
p-Coumaric acidC₉H₈O₃ wikipedia.orgParent compound
Cinnamic acidC₉H₈O₂Biosynthetic precursor wikipedia.org
L-tyrosineC₉H₁₁NO₃Biosynthetic precursor wikipedia.org
Sulfuric acidH₂SO₄Reagent in sulfate esterification masterorganicchemistry.com

Biosynthesis and Biotransformation Pathways of Sulfated P Coumaric Acid

Endogenous Formation in Biological Systems

In biological systems, particularly in mammals, p-coumaric acid derived from dietary sources undergoes extensive first-pass metabolism in the liver and enterocytes. mdpi.com Sulfation is a key conjugation pathway for phenolic acids, rendering them more water-soluble for easier excretion. mdpi.comacs.org p-Coumaric acid sulfate (B86663) is recognized as an endogenous metabolite resulting from this process. hmdb.ca

Cytosolic sulfotransferases (SULTs) are the primary enzymes responsible for the sulfation of small phenolic compounds, including p-coumaric acid. nih.govnih.gov These phase II metabolizing enzymes play a crucial role in the detoxification and metabolism of a wide array of endogenous and xenobiotic compounds. nih.govxenotech.com Different SULT isoforms exhibit varying substrate specificities. SULT1A1, the most abundant isoform in the human liver, is known for its broad substrate range, which includes small phenolic molecules. nih.gov Computational predictions also indicate that SULT1A3 may be involved in the 4-O-sulfation of p-coumaric acid. hmdb.ca The expression of these enzymes is tissue-specific, with high concentrations found in the liver, kidney, and gastrointestinal tract. xenotech.comyoutube.com

Table 1: Sulfotransferase Enzymes Implicated in p-Coumaric Acid Sulfation

Enzyme FamilySpecific IsoformSubstrate SpecificityLocationRole
SULT1 SULT1A1Broad specificity for small phenolic compounds. nih.govCytosolic; abundant in the liver. nih.govxenotech.comCatalyzes the sulfoconjugation of p-coumaric acid.
SULT1 SULT1A3Predicted to catalyze the 4-O-sulfation of p-coumaric acid. hmdb.caCytosolic. nih.govHigh affinity for monoamine neurotransmitters, but may also act on phenolic acids. nih.gov

The vast majority of sulfation reactions in eukaryotes are dependent on the universal sulfate donor, 3′-phosphoadenosine-5′-phosphosulfate (PAPS). nih.govmdpi.com PAPS is considered the obligate cosubstrate, providing the "activated" sulfate group that is transferred by SULT enzymes to the acceptor molecule. nih.gov The availability of PAPS is a critical regulatory point for sulfation and is dependent on its synthesis from inorganic sulfate and ATP, a process catalyzed by ATP-sulfurylase and APS-kinase. nih.govnih.gov The entire hepatic content of PAPS can be consumed rapidly, but the enzymes responsible for its synthesis can quickly replenish the supply. nih.gov SULT enzymes possess highly conserved binding motifs, such as the 5′PSB and 3′PB motifs, which are essential for the correct positioning of PAPS within the active site to facilitate the transfer of the sulfate group. mdpi.com

In contrast to the PAPS-dependent pathways common in eukaryotes, certain bacteria utilize a PAPS-independent mechanism for sulfation. nih.gov This pathway is catalyzed by a distinct class of enzymes known as periplasmic arylsulfate sulfotransferases (ASSTs). nih.govnih.gov These enzymes catalyze the direct transfer of a sulfuryl group from a phenolic sulfate donor, such as p-nitrophenylsulfate, to another phenolic acceptor molecule like p-coumaric acid. nih.govresearchgate.net This process does not require the high-energy intermediate PAPS. nih.gov Research has shown that ASSTs operate via a ping-pong bi-bi reaction mechanism, where a catalytic histidine residue in the enzyme's active site undergoes a transient covalent sulfurylation before transferring the sulfate group to the final acceptor. nih.gov This represents a fundamentally different catalytic strategy for sulfation compared to the SULT enzymes. nih.gov

Microbial Biotransformation and Heterologous Production Systems

The unique properties of sulfated compounds have driven interest in developing microbial systems for their production. The sulfated form of p-coumaric acid, zosteric acid, has been successfully produced in engineered microbial cell factories. researchgate.net

Metabolic engineering has enabled the efficient production of sulfated phenolic compounds, such as p-coumaric acid sulfate (zosteric acid), in microbial hosts like Escherichia coli. researchgate.netnih.gov The development of these microbial cell factories typically involves a multi-pronged approach. nih.govweforum.org A key strategy is the introduction and screening of various sulfotransferase enzymes to identify those with high activity towards the target phenolic compound. researchgate.net Concurrently, the host organism's metabolic pathways are engineered to optimize the supply of the essential precursor, PAPS. researchgate.net This can involve enhancing sulfate uptake and upregulating the genes involved in the PAPS synthesis pathway. researchgate.net Through such systematic optimization, researchers have demonstrated the potential for high-titer production, achieving up to 5 g/L of zosteric acid in fed-batch fermentation. researchgate.net

Table 2: Metabolic Engineering Strategies for p-Coumaric Acid Sulfate Production

Engineering TargetStrategyRationaleOutcome
Enzyme Selection Screening a wide range of sulfotransferases. researchgate.netTo identify an enzyme with high catalytic efficiency for p-coumaric acid.Selection of an optimal sulfotransferase for heterologous expression.
Precursor Supply Optimization of sulfate uptake and the sulfate nucleotide pathway. researchgate.netTo increase the intracellular pool of the essential sulfate donor, PAPS.Enhanced overall production by preventing precursor limitation.
Host System Use of microbial cell factories like E. coli. researchgate.netTo leverage rapid growth and well-established genetic tools for process optimization.Efficient creation of sulfate esters, achieving high titers. researchgate.net

Compound Reference Table

Characterization of Microbial Enzymes Involved in p-Coumaric Acid Sulfation

The enzymatic sulfation of p-coumaric acid is primarily catalyzed by a class of enzymes known as sulfotransferases (SULTs). In microorganisms, these enzymes play a crucial role in the detoxification of xenobiotics and the regulation of signaling molecules. Microbial sulfotransferases can be broadly categorized into two types based on their sulfate donor: PAPS-dependent and PAPS-independent sulfotransferases.

PAPS (3'-phosphoadenosine-5'-phosphosulfate)-dependent sulfotransferases are commonly found in both prokaryotic and eukaryotic organisms. researchgate.net These enzymes utilize PAPS as the high-energy sulfate donor to catalyze the transfer of a sulfonate group to an acceptor molecule, in this case, p-coumaric acid. researchgate.net The reaction mechanism typically follows a sequential Bi-Bi reaction, where the enzyme binds to PAPS first, followed by the binding of the acceptor substrate.

PAPS-independent aryl sulfotransferases (ASTs), found in some bacteria, represent an alternative pathway for sulfation. nih.gov These enzymes utilize a different mechanism, often employing a "ping-pong" kinetic model. They can transfer a sulfate group from a donor aryl sulfate, such as p-nitrophenyl sulfate (pNPS), to p-coumaric acid. nih.govnih.gov

The characterization of these microbial enzymes is crucial for understanding their catalytic mechanism and for their application in biocatalysis. This characterization typically involves determining key kinetic parameters, as well as the optimal conditions for enzyme activity. The kinetic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. While specific kinetic data for p-coumaric acid with a wide range of microbial sulfotransferases is not always readily available in a single source, the general characteristics can be compiled from various studies on phenolic acid sulfation.

Interactive Data Table: Biochemical Properties of Representative Microbial Sulfotransferases

The following table summarizes the key biochemical characteristics of some microbial sulfotransferases that are active on phenolic compounds similar to p-coumaric acid. Note that the specific activity and kinetic parameters can vary depending on the specific substrate and reaction conditions.

Enzyme Name (Source Organism)TypeOptimal pHOptimal Temperature (°C)Km for p-Coumaric Acid (mM)Vmax (U/mg)
Arylsulfotransferase (AST) (Desulfitobacterium hafniense)PAPS-independent7.5 - 8.530 - 40Data not availableData not available
SULT1A1 (Rattus norvegicus) expressed in E. coliPAPS-dependent6.5 - 7.537Data not availableData not available
Arylsulfotransferase (CfAST) (Campylobacter fetus)PAPS-independent8.030Data not availableData not available
Arylsulfotransferase (DalAST) (Desulfofalx alkaliphila)PAPS-independent8.540Data not availableData not available

Note: "Data not available" indicates that specific values for p-coumaric acid were not found in the surveyed literature. The table is representative of the types of data collected during enzyme characterization.

Optimization Strategies for Sulfate Ester Biosynthesis in Engineered Microorganisms

The microbial production of p-coumaric acid 4-O-sulfate offers a promising alternative to chemical synthesis, which often involves harsh conditions and can generate significant waste. nih.gov Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has emerged as a powerful strategy to enhance the biosynthesis of this and other sulfated compounds. researchgate.netnih.gov Optimization strategies generally focus on three key areas: increasing the supply of the precursor p-coumaric acid, enhancing the availability of the sulfate donor (PAPS), and improving the efficiency of the sulfotransferase enzyme.

One of the primary bottlenecks in the production of p-coumaric acid 4-O-sulfate is the intracellular availability of the precursor, p-coumaric acid. This can be addressed by engineering the host organism to overproduce L-tyrosine, a direct precursor to p-coumaric acid. nih.gov This often involves the overexpression of key enzymes in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. nih.gov Furthermore, introducing a highly active tyrosine ammonia-lyase (TAL) from organisms like Flavobacterium johnsoniae can efficiently convert L-tyrosine to p-coumaric acid. nih.gov

Another critical factor is the supply of the activated sulfate donor, PAPS. The biosynthesis of PAPS from inorganic sulfate involves two enzymatic steps catalyzed by ATP sulfurylase and APS kinase. Overexpression of the genes encoding these enzymes can significantly increase the intracellular pool of PAPS, thereby driving the sulfation reaction forward. nih.gov Conversely, deleting genes that encode for enzymes that consume PAPS for other cellular processes, such as cysH which is involved in cysteine biosynthesis, can further enhance PAPS availability for the desired sulfation reaction. nih.gov

Finally, the choice and expression level of the sulfotransferase enzyme itself are paramount. Screening for and selecting a sulfotransferase with high specificity and catalytic activity towards p-coumaric acid is a crucial first step. nih.gov Codon optimization of the sulfotransferase gene for the specific microbial host can also improve its expression and subsequent activity.

Fed-batch fermentation is a commonly employed strategy to achieve high-titer production of p-coumaric acid 4-O-sulfate. researchgate.netnih.gov This approach allows for the controlled feeding of nutrients, such as glucose and tyrosine, preventing the accumulation of toxic byproducts and maintaining optimal conditions for cell growth and product formation. nih.gov Through a combination of these metabolic engineering and fermentation strategies, researchers have been able to achieve significant titers of p-coumaric acid 4-O-sulfate. For instance, a fed-batch fermentation of an engineered E. coli strain resulted in a production of 5.0 g/L of zosteric acid (p-coumaric acid 4-O-sulfate) when supplemented with tyrosine. nih.gov

Interactive Data Table: Metabolic Engineering Strategies for p-Coumaric Acid 4-O-Sulfate Production in E. coli

The following table details various genetic modifications implemented in E. coli to enhance the production of p-coumaric acid 4-O-sulfate and the resulting improvements in product titer.

Genetic ModificationStrategyHost StrainTiter (mg/L)Fold ImprovementReference
Overexpression of TAL from Flavobacterium johnsoniae and SULT1A1 from Rattus norvegicusPrecursor & Sulfation EnhancementE. coli~150- nih.gov
+ Overexpression of sulfate uptake and activation enzymes (CysP, CysU, CysW, CysA, CysD, CysN, CysC)PAPS Supply EnhancementE. coli~600~4x nih.gov
+ Knockout of cysH (PAPS reductase)PAPS Supply EnhancementE. coli~1520~10x nih.gov
Fed-batch fermentation with tyrosine feedingProcess OptimizationE. coli5000~33x nih.gov

Occurrence and Distribution of Sulfated P Coumaric Acid Derivatives in Biological Matrices

Detection as an Endogenous Metabolite

p-Coumaric acid and its conjugates are naturally occurring phenolic compounds found in a wide array of plants. nih.gov Following the consumption of foods rich in these compounds, p-Coumaric Acid 4-O-Sulfate is formed in the body through phase II metabolism. mdpi.com

p-Coumaric Acid 4-O-Sulfate has been identified as a metabolite in human biological fluids following the consumption of certain foods and beverages. researchgate.net For instance, it is one of the metabolites detected after coffee consumption. researchgate.net Studies have shown that after oral administration of p-coumaric acid, it is absorbed and metabolized, with its conjugates, including the sulfated form, being excreted in the urine. nih.govnih.gov

Research in rat models has demonstrated that p-coumaric acid sulfate (B86663) is elevated in urine after the consumption of whole rye, suggesting it could be a potential biomarker for whole grain intake. hmdb.ca In one study with rats, after administration of p-coumaric acid, about 68% of the total excreted amount in urine over 48 hours was in a conjugated form, which includes sulfated and glucuronidated derivatives. nih.govnih.gov

Pharmacokinetic studies in humans have also been conducted to understand the absorption and metabolism of p-coumaric acid. While these studies often focus on the parent compound, they provide insights into the rapid appearance of its metabolites.

Interactive Table: Pharmacokinetic Parameters of p-Coumaric Acid in Human Plasma After Oral Administration

The following table summarizes the pharmacokinetic data for p-coumaric acid, the precursor to its sulfated metabolite.

ParameterValueUnit
Cmax 21.95 ± 11.36ng/mL
Tmax 0.50 ± 0.35h
T1/2 0.9 ± 0.5h
AUCt 20.55 ± 1.50ng·h/mL
AUCinf 20.82 ± 1.63ng·h/mL
Data from a study on the analysis of p-coumaric acid in human plasma. nih.gov

While p-coumaric acid is widespread in the plant kingdom, found in fruits, vegetables, and cereals, the direct analysis of its sulfated conjugates in plants is a more recent area of investigation. nih.gov It can be found in both free and conjugated forms. nih.gov

Recent research has confirmed the presence of various sulfated phenolic acids in a range of edible plants. An untargeted metabolomics study using UHPLC-QTOF-MS led to the discovery of several sulfated metabolites, including ferulic acid 4-sulfate, in species such as oat (Avena sativa L.), wheat (Triticum aestivum L.), barley (Hordeum vulgare L.), and tomato (Solanum lycopersicum L.). nih.gov The concentrations of these sulfated phenolic acids were found to range from 0.34 to 22.18 µg·g-1 dry weight. nih.gov It was also noted that these sulfated compounds are predominantly located in the symplast of plant cells, where their biosynthesis by sulfotransferases is thought to occur. nih.gov

Interactive Table: Detection of Sulfated Phenolic Acids in Various Plant Species

This table indicates the presence of sulfated phenolic acids, a class to which p-Coumaric Acid 4-O-Sulfate belongs, in different plants.

Plant SpeciesCommon NameSulfated Phenolic Acids Detected
Avena sativa L.OatYes
Triticum aestivum L.WheatYes
Hordeum vulgare L.BarleyYes
Solanum lycopersicum L.TomatoYes
Daucus carota subsp. Sativus Hoffm.CarrotYes
Brassica oleracea var. Italica PlenckBroccoliYes
Apium graveolens L.CeleryYes
Ananas comosus L.PineappleYes
Based on findings from a study on sulfated phenolic acids in plants. nih.govresearchgate.net

Presence as a Biotransformation Product of Other Xenobiotics (e.g., 4-Nonylphenol)

p-Coumaric Acid 4-O-Sulfate has also been identified as a metabolite of the xenobiotic compound 4-nonylphenol (B119669). Xenobiotics are foreign chemical substances that the body metabolizes, often in phases, to facilitate their excretion. elsevierpure.com Phase II metabolism involves conjugation reactions, such as sulfation, which increase the water solubility of the xenobiotic or its phase I metabolites, preparing them for elimination. nih.govyoutube.com

The biotransformation of 4-nonylphenol involves its metabolism into more polar compounds. nih.gov Studies have indicated that p-coumaric acid is a metabolite of 4-nonylphenol. Given that sulfation is a major phase II metabolic pathway for phenolic compounds, the formation of p-Coumaric Acid 4-O-Sulfate is a recognized step in the detoxification and excretion of 4-nonylphenol. mdpi.comyoutube.com

Chemical and Chemoenzymatic Synthesis Methodologies for P Coumaric Acid 4 O Sulfate Disodium Salt

Chemical Synthesis Approaches

The chemical synthesis of p-coumaric acid 4-O-sulfate primarily involves the direct sulfation of the phenolic hydroxyl group of p-coumaric acid. This is typically followed by purification and conversion to the desired disodium (B8443419) salt.

Utilization of Sulfur Trioxide Complexes (e.g., SO₃-Pyridine)

Sulfur trioxide (SO₃) is a powerful sulfating agent, and its reactivity can be moderated by forming complexes with Lewis bases such as pyridine (B92270). The SO₃-pyridine complex is a widely used reagent for the sulfation of alcohols and phenols due to its relative stability and ease of handling compared to free SO₃. nih.govnih.govwikipedia.org

The reaction involves the electrophilic attack of the sulfur trioxide-pyridine complex on the electron-rich phenolic oxygen of p-coumaric acid. The pyridine acts as a carrier for the SO₃ and helps to control the reaction, preventing unwanted side reactions such as sulfonation of the aromatic ring. nih.govresearchgate.net The general reaction is as follows:

p-Coumaric Acid + SO₃-Pyridine Complex → p-Coumaric Acid 4-O-Sulfate Pyridinium (B92312) Salt

This reaction is typically carried out in an aprotic solvent, such as pyridine itself or dimethylformamide (DMF), to avoid hydrolysis of the sulfating agent. nih.gov The resulting product is the pyridinium salt of p-coumaric acid 4-O-sulfate.

Table 1: Key Aspects of Sulfation using SO₃-Pyridine Complex

ParameterDescription
Sulfating Agent Sulfur trioxide-pyridine complex
Substrate p-Coumaric Acid
Solvent Pyridine, Dimethylformamide (DMF)
Initial Product p-Coumaric Acid 4-O-Sulfate Pyridinium Salt
Advantages Milder than free SO₃, good selectivity for O-sulfation
Disadvantages Pyridine can be difficult to remove, potential for side reactions if not controlled

Application of Chlorosulfonic Acid and its Derivatives in Sulfation Reactions

Chlorosulfonic acid (ClSO₃H) is another effective reagent for the sulfation of phenolic compounds. nih.gov It is a strong acid and a powerful sulfating agent. The reaction with p-coumaric acid proceeds via the formation of a sulfonyl chloride intermediate, which then hydrolyzes to the sulfate (B86663) ester.

The use of chlorosulfonic acid often requires careful control of reaction conditions, such as low temperatures, to minimize the formation of byproducts. pageplace.de A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. nih.gov

A variation of this method involves the use of chlorosulfonic acid in combination with pyridine, where the chlorosulfonic acid is added dropwise to cold pyridine to form the reactive sulfating species in situ. nih.gov

Counterion Exchange and Purification for Disodium Salt Formation

Following the sulfation reaction, the resulting product is typically in the form of a salt with the conjugate acid of the base used in the reaction (e.g., pyridinium or triethylammonium). To obtain the desired p-coumaric acid 4-O-sulfate disodium salt, a counterion exchange step is necessary.

This is commonly achieved using ion-exchange chromatography. The crude reaction mixture is passed through a column containing a strong cation-exchange resin in the sodium form (Na⁺). The pyridinium or other organic cations are exchanged for sodium ions, yielding the disodium salt of the sulfated p-coumaric acid.

Alternatively, the crude product can be treated with a sodium salt, such as sodium bicarbonate or sodium hydroxide, to precipitate the less soluble organic base and form the sodium salt in solution. The final product is then typically purified by techniques such as recrystallization or column chromatography to remove any remaining impurities.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a more selective and environmentally benign alternative to traditional chemical synthesis. These approaches utilize enzymes, specifically sulfotransferases, to catalyze the transfer of a sulfonate group to the target molecule.

Enzymatic Sulfation Using Purified Sulfotransferases

Sulfotransferases (SULTs) are a class of enzymes that catalyze the transfer of a sulfonate group (SO₃⁻) from a donor molecule to an acceptor molecule, typically a hydroxyl or an amino group. mdpi.comnih.gov For the synthesis of p-coumaric acid 4-O-sulfate, aryl sulfotransferases (ASTs) are of particular interest. mdpi.comresearchgate.netnih.gov

While in biological systems the universal sulfate donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), its high cost and instability make it impractical for large-scale synthesis. mdpi.com A more cost-effective approach for preparative enzymatic sulfation involves the use of PAPS-independent aryl sulfotransferases. mdpi.comnih.gov These enzymes can utilize more stable and readily available sulfate donors, such as p-nitrophenyl sulfate (pNPS). researchgate.netnih.gov

The aryl sulfotransferase from Desulfitobacterium hafniense has been shown to be effective in catalyzing the sulfation of various phenolic compounds, including p-coumaric acid. mdpi.comresearchgate.net The reaction involves incubating the purified enzyme with p-coumaric acid and pNPS in a suitable buffer system. The enzyme facilitates the transfer of the sulfate group from pNPS to the 4-hydroxyl group of p-coumaric acid.

Table 2: Components of a Typical Chemoenzymatic Sulfation Reaction

ComponentRole
Enzyme Purified Aryl Sulfotransferase (e.g., from Desulfitobacterium hafniense)
Substrate p-Coumaric Acid
Sulfate Donor p-Nitrophenyl Sulfate (pNPS)
Buffer Provides optimal pH for enzyme activity (e.g., Tris-HCl)
Product p-Coumaric Acid 4-O-Sulfate

Substrate Specificity and Regioselectivity Studies of Sulfotransferases towards p-Coumaric Acid

A key advantage of enzymatic synthesis is the high degree of selectivity that can be achieved. Sulfotransferases often exhibit both substrate specificity (the ability to act on a limited range of molecules) and regioselectivity (the ability to modify a specific position on a molecule).

Studies on various aryl sulfotransferases have shown that they can sulfate a range of phenolic compounds. researchgate.netnih.gov The substrate specificity of an AST is determined by the shape and chemical environment of its active site. For p-coumaric acid, the planar structure and the presence of the phenolic hydroxyl group make it a suitable substrate for many ASTs.

Regioselectivity is particularly important for molecules with multiple potential sulfation sites. In the case of p-coumaric acid, which has only one phenolic hydroxyl group, the primary product of enzymatic sulfation is p-coumaric acid 4-O-sulfate. However, studies with other phenolic acids containing multiple hydroxyl groups have demonstrated the remarkable ability of sulfotransferases to selectively sulfate specific positions. For instance, some SULTs show a preference for the 3-OH or 4-OH group in catecholic structures. rsc.orgnih.gov The regioselectivity of the aryl sulfotransferase from Desulfitobacterium hafniense towards p-coumaric acid ensures the specific formation of the 4-O-sulfate isomer. researchgate.net This high regioselectivity simplifies the purification process, as it minimizes the formation of unwanted isomers that can occur in chemical synthesis.

Scalability Considerations for Preparative Synthesis

The transition from laboratory-scale synthesis to preparative or industrial-scale production of this compound presents a distinct set of challenges and considerations for both chemical and chemoenzymatic methodologies. The economic viability and efficiency of large-scale manufacturing are contingent upon factors such as process control, throughput, purification strategies, and the availability of starting materials.

Chemical Synthesis Scalability

For chemical sulfation methods, particularly those employing potent reagents like chlorosulfonic acid or sulfur trioxide complexes, scalability requires careful management of reaction conditions and downstream processing.

Batch vs. Continuous Processing: Industrial-scale synthesis has traditionally favored batch processing. This approach allows for meticulous control over the highly exothermic nature of sulfation reactions, which is critical for preventing side reactions and ensuring product consistency. However, the pursuit of higher throughput and improved safety profiles has led to the exploration of continuous flow systems. Flow chemistry offers potential advantages in heat management, reaction time control, and process automation, which are attractive for large-scale operations.

Purification Challenges: A significant hurdle in scaling up the synthesis of p-Coumaric Acid 4-O-Sulfate is the purification of the final product. The high polarity and water solubility of the sulfate salt make traditional purification techniques like silica (B1680970) gel chromatography impractical and inefficient at a large scale. mdpi.com A common issue is the contamination of the product with inorganic salts, which are byproducts of the reaction and subsequent neutralization steps. mdpi.com These salts can be challenging to detect and remove, potentially impacting the purity and biological activity of the final compound. mdpi.com Large-scale purification strategies may therefore rely on techniques like crystallization or specialized column chromatography, such as gel filtration, which can handle the polar nature of the product. mdpi.com

Precursor Availability: The scalability of the entire process is also dependent on a reliable and cost-effective source of the starting material, p-coumaric acid. While it can be synthesized chemically, for instance, through the Knoevenagel condensation of 4-hydroxybenzaldehyde (B117250) and malonic acid, alternative scalable sources are being investigated. One promising avenue is the extraction and purification of p-coumaric acid from lignin (B12514952), a readily available biopolymer. acs.org Methodologies for large-scale saponification, extraction, and crystallization of p-coumaric acid from corn GVL-lignin have been demonstrated, potentially providing a sustainable feedstock for the subsequent sulfation step. acs.org

ParameterBatch ProcessingContinuous Flow Processing
Control Easier control over exothermic steps Enhanced control over heat and reaction time
Throughput Generally lowerPotentially higher
Safety Established protocolsCan offer improved safety for exothermic reactions
Adoption Currently prioritized for industrial synthesis Being explored for future implementation

Chemoenzymatic Synthesis Scalability

Scaling up chemoenzymatic methods involves a different set of considerations, primarily centered on enzyme stability, cofactor regeneration, and downstream product isolation.

Enzyme Performance and Inhibition: The efficiency of enzymatic sulfation at a preparative scale is highly dependent on the performance of the chosen sulfotransferase. In some studies, the enzymatic sulfation of monohydroxyphenolic acids, such as p-coumaric acid, has proven unsuccessful, potentially due to enzyme inhibition. mdpi.com This presents a major obstacle for scalability, requiring either the discovery of more robust enzymes or the engineering of existing ones to tolerate higher substrate and product concentrations.

Sulfate Donor and Purification: The sulfate donor, often p-nitrophenolsulfate (p-NPS), must be available in large quantities and at a reasonable cost. mdpi.com Following the enzymatic reaction, the product must be separated from the enzyme, unreacted substrates, and the desulfated donor. Purification methods like Sephadex LH-20 gel filtration column chromatography have been used at the lab scale, but their scalability for industrial production needs to be evaluated for efficiency and cost-effectiveness. mdpi.com

ChallengeDescriptionPotential Mitigation Strategies
Enzyme Inhibition The sulfotransferase enzyme may be inhibited by the substrate (p-coumaric acid) or the product, limiting reaction efficiency at high concentrations. mdpi.comEnzyme engineering to improve tolerance; screening for novel, more robust sulfotransferases.
Purification Separation of the polar product from the reaction mixture and byproducts is complex at a large scale. mdpi.comDevelopment of scalable crystallization techniques; optimization of large-scale gel filtration or other suitable chromatography methods.
Sulfate Donor Cost The cost and availability of the sulfate donor (e.g., p-NPS) can impact the economic feasibility of the process. mdpi.comInvestigation of alternative, less expensive sulfate donors; development of efficient donor recycling systems.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separations and Detection

Chromatography is the cornerstone for isolating and quantifying p-Coumaric Acid 4-O-Sulfate Disodium (B8443419) Salt from complex mixtures. The choice of technique depends on the analytical goal, whether it is routine quantification or comprehensive identification.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV/Vis) detection is a robust and widely used method for the analysis of phenolic compounds, including p-coumaric acid and its derivatives. The underlying principle involves separating compounds on a stationary phase, typically a reversed-phase C18 column, using a polar mobile phase. journalcra.com The method's simplicity and the fact that derivatization is often not required make it suitable for routine analysis. nih.gov

The detection of p-coumaric acid and its sulfated form is possible due to their chromophoric nature, which allows them to absorb light in the UV spectrum. nih.gov For p-coumaric acid, the maximum absorption wavelength (λmax) is typically observed between 280 nm and 312 nm. nih.govcore.ac.uk A validated reversed-phase HPLC method for p-coumaric acid in wine utilized a mobile phase of water (77%) and acetonitrile (B52724) (23%) with formic acid to adjust the pH to 3.5, with UV detection at 305 nm. oeno-one.euresearchgate.net This method demonstrated excellent linearity in the concentration range of 0.5 to 15 mg/L, with detection and quantification limits of 0.01 mg/L and 0.04 mg/L, respectively. oeno-one.euresearchgate.net Another study established linearity for p-coumaric acid over a wider dynamic range of 3–1000 ppm. core.ac.uk These established methods for the parent compound are readily adaptable for the analysis of its sulfated metabolite.

HPLC-UV Method Parameters for p-Coumaric Acid Analysis

Parameter Condition 1 Condition 2
Column Reversed-Phase C18 Reversed-Phase C18
Mobile Phase Water:Acetonitrile (77:23) with Formic Acid (pH 3.5) Isocratic Elution
Flow Rate 0.7 mL/min 1.0 mL/min
Detection Wavelength 305 nm 280 nm
Linearity Range 0.5 - 15 mg/L 3 - 1000 ppm
Limit of Detection (LOD) 0.01 mg/L Not Specified
Limit of Quantification (LOQ) 0.04 mg/L Not Specified

| Source | oeno-one.euresearchgate.net | core.ac.uk |

For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred techniques. These methods couple the powerful separation capabilities of HPLC with the precise mass detection of a mass spectrometer, providing confident identification and accurate quantification. An LC-MS method developed for p-coumaric acid in plasma used a C18 column with a mobile phase of methanol (B129727) and 0.5‰ acetic acid. nih.gov Analysis was performed in selected ion monitoring (SIM) mode with a negative electrospray ionization (ESI) source, targeting the ion at m/z 163.15 for p-coumaric acid. nih.gov

LC-MS/MS offers unambiguous identification through characteristic fragmentation patterns. In positive ion mode, the precursor ion for p-coumaric acid ([M+H]⁺) is m/z 165.0546, which fragments to produce key product ions at m/z 147.0433 ([M+H-H₂O]⁺) and m/z 119.0490 ([M+H-H₂O-CO]⁺). researchgate.netmassbank.eu The sulfated form, p-Coumaric Acid 4-O-Sulfate, would be expected to produce a distinct precursor ion corresponding to its molecular weight (244.22 g/mol ).

This technique is exceptionally sensitive, with studies reporting a lower limit of quantification (LLOQ) for p-coumaric acid as low as 0.2 ng/mL in human plasma using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). nih.govmdpi.com The high accuracy and precision of these methods make them ideal for pharmacokinetic studies and trace-level detection. nih.govmdpi.com LC-MSⁿ has also been employed to characterize various p-coumaric acid-containing compounds in natural products like green coffee beans. nih.gov

Mass Spectrometry Data for p-Coumaric Acid

Parameter Value Ion Mode Source
Precursor Ion [M-H]⁻ 163.15 Negative ESI nih.gov
Precursor Ion [M+H]⁺ 165.0546 Positive ESI massbank.eu
Major Fragment Ion [M+H-H₂O]⁺ 147.0433 Positive ESI massbank.eu
Major Fragment Ion [M+H-CO]⁺ 119.05 Positive ESI researchgate.net

| LLOQ in Plasma | 0.2 ng/mL | Positive ESI | nih.govmdpi.com |

Gas Chromatography (GC) is a powerful tool for analyzing volatile and thermally stable compounds. However, p-Coumaric Acid 4-O-Sulfate Disodium Salt is a polar, non-volatile salt, making it unsuitable for direct GC analysis. Instead, GC is applied to the analysis of related, less polar phenolic derivatives. For compounds like p-coumaric acid, a derivatization step is necessary to increase their volatility and thermal stability. nih.govutoronto.ca

A common derivatization technique is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). utoronto.camdpi.com After derivatization, the trimethylsilyl (B98337) (TMS) esters of phenolic acids can be effectively separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. utoronto.ca This approach has been used to simultaneously measure 15 different phenolic compounds, including p-coumaric acid, in wine. utoronto.ca The separation is typically performed on a capillary column, such as a DB-5HT. utoronto.ca While not directly applicable to the sulfated salt, GC-MS is invaluable for profiling related phenolic compounds that may be present in a sample matrix. oup.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound. They provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for unambiguous structural determination. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. While specific NMR data for this compound is not widely published, the expected spectrum can be inferred from data on p-coumaric acid and its other derivatives. nih.govmdpi.com

For p-coumaric acid, the ¹H NMR spectrum shows characteristic signals for the aromatic protons and the vinylic protons of the acrylic acid side chain. d-nb.info The ¹³C NMR spectrum complements this with signals for the carboxyl carbon, the olefinic carbons, and the carbons of the phenyl ring. semanticscholar.org The substitution of the hydroxyl group at the C4 position with a sulfate (B86663) group would induce predictable shifts in the NMR spectrum. Specifically, the aromatic protons and the C4 carbon attached to the sulfate group would experience significant changes in their chemical shifts compared to the parent p-coumaric acid. This allows NMR to confirm the position of sulfation.

Reference NMR Data for the Parent Compound, p-Coumaric Acid

Nucleus Chemical Shift (δ) Description
¹H NMR ~7.6 ppm (d) Vinylic proton (α to COOH)
~6.3 ppm (d) Vinylic proton (β to COOH)
~7.4 ppm (d) Aromatic protons (ortho to CH=CH)
~6.8 ppm (d) Aromatic protons (ortho to OH)
¹³C NMR ~171 ppm Carboxyl carbon (C9)
~160 ppm Aromatic carbon (C4, attached to OH)
~146 ppm Vinylic carbon (C7)
~132 ppm Aromatic carbons (C2, C6)
~127 ppm Aromatic carbon (C1)
~117 ppm Vinylic carbon (C8)
~116 ppm Aromatic carbons (C3, C5)

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. Data compiled from representative literature. d-nb.infosemanticscholar.org

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to characterize its electronic properties.

Infrared spectroscopy provides information about the specific covalent bonds within the molecule. The IR spectrum of p-coumaric acid shows characteristic absorption bands for the hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the carboxylic acid, C=C stretching of the aromatic ring, and the out-of-plane bending of the C-H bonds. researchgate.net The IR spectrum of this compound would be distinguished by the presence of additional strong absorption bands corresponding to the sulfate group, specifically the asymmetric and symmetric S=O stretching vibrations, which are powerful diagnostic markers for this functional group.

Key Spectroscopic Features

Technique Feature Description Source
UV-Visible λmax ~292-310 nm in methanol nih.govresearchgate.net
Infrared (IR) Carbonyl (C=O) Stretch ~1650-1760 cm⁻¹ researchgate.net
Aromatic Ring (C=C) Stretch ~1460-1650 cm⁻¹ researchgate.net

Sample Preparation and Extraction Protocols for Sulfated Metabolites

The effective extraction of p-coumaric acid 4-O-sulfate from biological matrices is a critical step for accurate analysis. The choice of extraction protocol depends on the sample type (e.g., plasma, urine) and the subsequent analytical technique.

Protein Precipitation

For plasma or serum samples, an initial protein precipitation step is often necessary. This is typically achieved by adding a cold organic solvent, such as acetonitrile or methanol, to the sample. nih.gov The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the metabolites, is then collected for further processing.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction can be used to partition the analyte of interest from the sample matrix into an immiscible organic solvent. However, due to the high polarity of sulfated metabolites, LLE may not be the most efficient method for their extraction.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective and commonly used technique for the cleanup and concentration of sulfated metabolites from biological fluids. nih.govnih.gov

Sorbent Selection: For polar compounds like p-coumaric acid 4-O-sulfate, polymeric sorbents with mixed-mode or hydrophilic-lipophilic balanced (HLB) properties are often preferred. sigmaaldrich.com Anion exchange sorbents can also be effective due to the negatively charged sulfate group. nih.gov

Protocol: A typical SPE protocol involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent.

Loading: The pre-treated sample (e.g., plasma supernatant, diluted urine) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

Elution: The analyte of interest is eluted from the cartridge using a stronger organic solvent, often containing an acid or base to facilitate elution. sigmaaldrich.com

For urine samples, a "dilute-and-shoot" approach may be feasible after centrifugation to remove particulates, but SPE is generally recommended for cleaner extracts and to concentrate the analyte. Enzymatic hydrolysis using sulfatases can be employed to cleave the sulfate group, allowing for the analysis of the parent p-coumaric acid, which can be useful for confirmation or in specific analytical strategies. nih.gov

Table 3: Example of a Solid-Phase Extraction Protocol for Phenolic Acids from Plasma

StepReagent/SolventPurpose
1. Protein Precipitation AcetonitrileRemove proteins
2. SPE Column Mixed-mode or HLBRetain polar analytes
3. Conditioning Methanol, followed by WaterActivate sorbent
4. Loading Supernatant from protein precipitationApply sample to column
5. Washing Water or weak organic solventRemove interferences
6. Elution Methanol with formic acidElute the analyte

Biochemical and Ecological Significance of Sulfated P Coumaric Acid Conjugates

Modulation of Molecular Properties: Solubility, Acidity, and Charge

The addition of a sulfate (B86663) group to the 4-hydroxyl position of p-coumaric acid and its subsequent formation as a disodium (B8443419) salt dramatically alters its fundamental physicochemical properties. This process of sulfation is a key functionalization step that enhances the molecule's solubility, acidity, and charge, which in turn influences its biological behavior. dtu.dkresearchgate.net

Solubility: p-Coumaric acid is characterized as being only slightly or sparingly soluble in water. wikipedia.orgcaymanchem.com In contrast, the process of sulfation introduces a highly polar sulfate group and creates an organic salt, which significantly increases its water solubility. dtu.dknih.gov This enhanced solubility is a critical factor in its biological availability and its applications in aqueous environments. nih.gov

Acidity: The hydroxyl group of a phenol (B47542) is weakly acidic. libretexts.org However, converting this hydroxyl group into a sulfate ester (-OSO₃⁻) markedly increases the compound's acidity. The sulfate group is a strong electron-withdrawing group, which helps to stabilize the resulting anion after deprotonation, making the compound a stronger acid compared to the parent phenolic acid. pharmaguideline.comyoutube.com

Charge: The sulfation process introduces a permanent negative charge to the molecule at physiological pH. researchgate.netfoodb.ca The resulting p-Coumaric Acid 4-O-Sulfate anion, balanced by two sodium cations in its salt form, is a charged species. This charge is fundamental to its biological interactions and its reduced toxicity compared to its less polar parent compound. researchgate.net

Propertyp-Coumaric Acidp-Coumaric Acid 4-O-Sulfate Disodium SaltReference
Water SolubilitySlightly soluble / Sparingly solubleHigh dtu.dkwikipedia.orgcaymanchem.comnih.gov
AcidityWeakly acidic (phenolic OH)More acidic (sulfate ester) libretexts.orgpharmaguideline.com
Physiological ChargeNeutral or partially ionized (carboxylate)Negative (-2) foodb.ca

Role as an Intermediate or Building Block in Specific Biosynthetic Pathways

In natural plant biochemistry, p-coumaric acid is a central intermediate in the phenylpropanoid pathway, serving as a precursor to a vast array of compounds including other phenolic acids, flavonoids, and lignin (B12514952). nih.govnih.gov It is typically synthesized from the amino acid L-tyrosine or from cinnamic acid. nih.govnih.gov

While the specific role of p-Coumaric Acid 4-O-Sulfate as an intermediate in pathways such as pyridoxal (B1214274) 5′-phosphate synthesis has not been established in the scientific literature, its utility as a building block in engineered biosynthetic pathways is a subject of significant research. dtu.dkresearchgate.net In biotechnological applications, phenolic compounds like p-coumaric acid can be toxic to the microbial hosts used for their production. researchgate.net The sulfated form, zosteric acid, is less toxic and more soluble, making it an attractive intermediate. researchgate.netnih.gov

Biological Regulation and Signaling Functions in Plants (inferred from p-coumaric acid role)

The functions of sulfated compounds in plants are diverse, encompassing roles in developmental regulation, stress responses, and communication. researchgate.netnih.gov While direct studies on the signaling functions of p-coumaric acid sulfate in plants are limited, its role can be inferred from the known activities of its precursor, p-coumaric acid, and the general impact of sulfation on signaling molecules.

p-Coumaric acid is a known signaling molecule in plants, involved in processes such as:

Defense and Stress Response: It acts as a defense compound against wounding and pathogens. mdpi.com It also plays a crucial role in mitigating abiotic stresses like salinity, by helping to regulate ion balance and reduce oxidative damage. mdpi.comuwc.ac.za Transcriptomic analyses show that p-coumaric acid exposure induces a stress response in microorganisms. researchgate.net

Growth and Development: It can modulate plant growth and is a fundamental component of lignin, which provides structural support to the plant. mdpi.comuwc.ac.za

Allelopathy: It can be released into the soil to influence the growth of neighboring plants.

Sulfation is a key post-translational modification that regulates the activity of many plant signaling molecules, including peptide hormones that control growth and stress responses. nih.govmdpi.com The addition of a sulfate group can alter a molecule's transport, stability, and interaction with receptors. mdpi.com Given this context, the sulfation of p-coumaric acid to form zosteric acid likely modulates its signaling functions. The increased solubility and charge could affect its mobility within plant tissues and its ability to interact with specific cellular targets, potentially fine-tuning the plant's response to environmental cues and developmental signals.

Environmental Biotechnology Applications of Sulfated Phenolic Compounds

The unique properties of sulfated phenolic compounds, particularly p-coumaric acid 4-O-sulfate (zosteric acid), have led to significant interest in their application in environmental biotechnology. The most prominent application is its use as a natural, non-toxic antifouling agent. nih.gov

Biofouling, the accumulation of microorganisms, plants, and algae on wetted surfaces, is a major problem in maritime industries, leading to increased fuel consumption and maintenance costs. uakron.edu Traditional antifouling paints often rely on toxic biocides that harm the marine ecosystem. Zosteric acid, which is naturally produced by the seagrass Zostera marina, prevents the attachment of bacteria and other organisms without killing them. nih.govresearchgate.netgoogle.com

Key findings from research into its environmental applications include:

Antifouling Activity: Zosteric acid has been shown to be effective at sublethal concentrations in reducing the attachment of bacteria and inhibiting the formation of biofilms, which are the initial stage of biofouling. researchgate.netnih.gov Its mechanism is believed to involve interfering with the surface sensors and adhesion processes of fouling organisms. google.com

Biotechnological Production: As natural extraction from eelgrass is not scalable, significant research has focused on producing zosteric acid in engineered microbial cell factories like E. coli. dtu.dknih.govdtu.dk This allows for controlled, sustainable production to meet industrial demands. researchgate.net

Environmentally Benign: Studies have shown that zosteric acid has favorable environmental characteristics, including high water solubility, low potential for bioaccumulation, and a lack of ecotoxicity, making it a safe alternative to conventional toxic antifoulants. nih.gov It can be incorporated into coatings and paints for a slow, sustained release. uakron.edueilateilot.org

Research Findings on Environmental Biotechnology Applications
Application AreaKey Research FindingSignificanceReference
Marine AntifoulingZosteric acid prevents the attachment of bacteria and higher organisms at non-toxic concentrations.Provides an environmentally friendly alternative to toxic antifouling agents used on ship hulls and marine equipment. nih.govresearchgate.netgoogle.com
Biofilm MitigationImpairs biofilm development by reducing biomass and thickness, and can induce a hyper-motile state in some bacteria, preventing settlement.Can be used to protect surfaces in water treatment systems, such as membrane bioreactors, from biofouling. nih.gov
Microbial Cell FactoriesEngineered E. coli can produce zosteric acid from simple precursors, reaching titers as high as 5 g/L.Enables sustainable, large-scale production for commercial applications, avoiding reliance on natural extraction. researchgate.netnih.govdtu.dk

Emerging Research Frontiers and Methodological Challenges

Discovery and Characterization of Novel Sulfotransferases with Enhanced Specificity for p-Coumaric Acid

The biosynthesis of p-Coumaric Acid 4-O-Sulfate is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a substrate. cambridge.orgresearchgate.net The discovery and characterization of novel SULTs with high specificity for p-coumaric acid are paramount for both understanding its biological role and for developing enzymatic production methods.

Research into human SULTs has identified several isoforms with varying affinities for phenolic compounds. nih.gov For instance, a study using human platelets found that p-coumaric acid could enhance the activity of the P-form of phenolsulfotransferase (PST-P). nih.gov In contrast, other phenolic acids, such as caffeic and ferulic acid, showed inhibitory effects on PST activity. nih.gov The characterization of human SULT1A1 has shown its significant role in the sulfonation of p-cresol (B1678582), a related phenolic compound, establishing a methodological framework for assessing enzyme kinetics and inhibition. nih.gov

Beyond human enzymes, the search has expanded to microbial and plant kingdoms. New aryl sulfotransferases (ASTs) from bacteria are being investigated as effective tools for the sulfation of various polyphenols. nih.gov These enzymatic reactions are noted for being regioselective and specific to particular substrates. nih.gov Similarly, novel SULTs are being discovered in plants like Arabidopsis thaliana, some of which show specific activity towards flavonoids, which are structurally related to p-coumaric acid. researchgate.net The ongoing discovery of these enzymes is crucial, as their specificity and catalytic efficiency can vary significantly from one substrate to another. nih.gov

Table 1: Characterized Sulfotransferases with Activity Towards Phenolic Compounds

Enzyme/IsoformSource OrganismSubstrate(s)Key Findings
Phenolsulfotransferase (PST-P)Human (platelets)p-Coumaric acid, various phenolic acidsActivity was enhanced by p-coumaric acid at a concentration of 6.7 µM. nih.gov
SULT1A1Human (liver, kidney)p-CresolIdentified as the primary enzyme responsible for p-cresol sulfonation in these tissues. nih.gov
Aryl Sulfotransferases (ASTs)Bacteria (e.g., Desulfitobacterium hafniense)Phenols, catechols, phenolic acidsDemonstrated the ability to sulfate (B86663) a range of phenolic compounds, offering tools for chemoenzymatic synthesis. nih.govmdpi.com
AtSULT202B7Arabidopsis thalianaFlavonoids (e.g., kaempferol)A novel plant SULT discovered to have specific sulfating activity for flavonoids. researchgate.net

Integrated Omics Approaches (e.g., Sulfoproteomics, Sulfometabolomics) for Comprehensive Profiling

To capture the complexity of phenolic compound metabolism, researchers are increasingly turning to integrated "omics" technologies. nih.govnih.gov Fields like foodomics apply genomics, transcriptomics, proteomics, and metabolomics to comprehensively study bioactive compounds in food and their effects on the body. nih.govmdpi.com Within this framework, specialized sub-disciplines such as sulfoproteomics and sulfometabolomics are emerging to specifically profile sulfated molecules and their metabolic networks.

Metabolomic studies, primarily using liquid chromatography-mass spectrometry (LC-MS), have been pivotal in demonstrating that after ingestion of polyphenol-rich foods, sulfated metabolites are found in significant concentrations in human plasma, often exceeding the levels of their parent compounds. cambridge.orgresearchgate.netresearchgate.netwhiterose.ac.uk These findings underscore the importance of sulfation as a major metabolic pathway for phenolics. cambridge.orgnih.gov

Integrated multi-omics approaches are providing deeper insights into the regulation of these pathways. In plant science, for example, combining transcriptomic, proteomic, and metabolomic data from the oak species Quercus ilex has allowed researchers to analyze the expression of phenolic compound-related enzymes in response to environmental stress. researchgate.net Such integrated analyses are necessary to validate data across different biological layers and to uncover post-transcriptional and post-translational regulatory mechanisms. researchgate.net While challenges in data integration and standardization remain, these holistic approaches are essential for building a complete map of phenolic biosynthesis, transport, and degradation. nih.gov

Table 2: Application of Omics Technologies in Sulfated Phenolic Research

Omics ApproachKey MethodologiesApplication/Findings in Phenolic Research
MetabolomicsLC-MS/MS, NMRIdentification and quantification of sulfated phenolic metabolites in biological fluids (e.g., plasma), revealing them as major circulating forms. cambridge.orgresearchgate.netwhiterose.ac.uk
Proteomics2-DE, MALDI-TOF/MSAnalysis of protein expression changes in response to phenolic compounds; identification of enzymes involved in metabolic pathways. mdpi.comresearchgate.net
TranscriptomicsMicroarrays, RNA-SeqStudying gene expression changes of SULTs and other pathway-related enzymes in response to stimuli or genetic modification. nih.govresearchgate.net
Integrated Multi-OmicsComputational integration of data from metabolomics, proteomics, transcriptomicsProvides a holistic view of metabolic pathways, linking gene expression to enzyme levels and metabolite production, as seen in plant stress responses. researchgate.net

Development of Sustainable Production Methods for Sulfated Phenolics in Bio-based Economies

The growing interest in sulfated phenolics necessitates the development of efficient and sustainable production methods that can support a bio-based economy. Traditional chemical synthesis, often employing reagents like sulfur trioxide-pyridine complexes, can be effective but may face challenges with regioselectivity and the removal of inorganic salts and byproducts. cambridge.orgmdpi.comresearchgate.net

Bio-based approaches, including chemoenzymatic synthesis and metabolic engineering, offer promising alternatives. mdpi.com Chemoenzymatic methods leverage the specificity of enzymes like bacterial aryl sulfotransferases to produce target sulfates with high purity. mdpi.com However, for large-scale production, whole-cell biocatalysis using metabolically engineered microorganisms is a key frontier. A significant hurdle in this area is ensuring a sufficient intracellular supply of the PAPS sulfate donor. frontiersin.orgnih.gov

To address this, researchers are engineering microbes like Escherichia coli. One successful strategy involves expressing a plant sulfotransferase and simultaneously using CRISPR interference (CRISPRi) to downregulate competing metabolic pathways. frontiersin.orgnih.gov By repressing the cysH gene, which consumes PAPS for sulfur assimilation, researchers have significantly increased the intracellular PAPS pool, leading to a more than threefold enhancement in the production of a sulfated flavonoid. frontiersin.orgnih.gov Further optimization of fermentation conditions, such as glucose and sulfate concentration, has pushed production titers to levels suitable for pilot-scale manufacturing. nih.gov These metabolic engineering strategies provide a clear blueprint for the sustainable production of p-Coumaric Acid 4-O-Sulfate and other valuable sulfated compounds. frontiersin.org

Table 3: Comparison of Production Methods for Sulfated Phenolics

MethodPrincipleAdvantagesChallenges/Disadvantages
Chemical SynthesisReaction of a phenolic precursor with a sulfating agent (e.g., SO₃-pyridine). mdpi.comWell-established procedures.Often lacks regioselectivity, can produce difficult-to-remove byproducts, may require harsh conditions. mdpi.com
Chemoenzymatic SynthesisUse of isolated sulfotransferase enzymes to catalyze the sulfation reaction in vitro. mdpi.comHigh specificity and regioselectivity, produces pure products. mdpi.comRequires purified enzymes and a supply of the expensive PAPS co-substrate.
Metabolic EngineeringEngineering microorganisms (e.g., E. coli) to produce sulfated compounds in vivo. frontiersin.orgnih.govSustainable, uses renewable feedstocks, allows for large-scale production.Requires complex genetic engineering, optimization of metabolic fluxes (especially PAPS supply), and process scale-up. frontiersin.orgnih.gov

Mechanistic Studies on the Biological Fate and Interactions of Sulfated Phenolic Compounds in Non-Human Systems

In non-human systems, p-coumaric acid and its derivatives are involved in a web of ecological and metabolic interactions. In plants, p-coumaric acid is a central secondary metabolite, serving as a precursor for a vast array of compounds including lignin (B12514952) and flavonoids. mdpi.comt3biosci.com The sulfation of these compounds in plants is believed to be a regulatory mechanism, potentially modulating their biological activity or preparing them for storage or transport. researchgate.net

The influence of p-coumaric acid extends to interactions with microbes. It exhibits antibacterial properties, showing inhibitory and bactericidal effects against food spoilage organisms like Alicyclobacillus acidoterrestris. nih.govcapes.gov.br The mechanism of action involves damaging the cell membrane, disrupting cellular functions, and interacting with bacterial DNA. nih.gov

Beyond direct antagonism, p-coumaric acid can act as a signaling molecule. In a fascinating example of plant-microbe interaction, p-coumaric acid has been shown to repress the expression of the Type III Secretion System (T3SS) in the plant pathogen Dickeya dadantii. t3biosci.com The T3SS is a critical virulence factor for many Gram-negative bacteria. By suppressing its expression, the plant may be able to neutralize the pathogen's attack, suggesting a sophisticated chemical defense mechanism. t3biosci.com The biological fate of these compounds is also a subject of study in microbes, where novel biosynthetic pathways for p-coumaric acid itself have been discovered, such as a unique diazotization-dependent route in the bacterium Kutzneria albida. nih.gov These studies highlight the diverse roles of p-coumaric acid and its sulfated forms as key players in the chemical ecology of plants and microorganisms.

Table 4: Biological Interactions of p-Coumaric Acid in Non-Human Systems

SystemInteraction/MechanismObserved Effect
PlantsServes as a biosynthetic precursor to lignin and flavonoids. t3biosci.comContributes to cell wall structure and the production of a wide range of secondary metabolites.
PlantsSulfation of phenolic derivatives by plant SULTs. researchgate.netThought to be a regulatory mechanism, potentially inactivating or modifying the function of bioactive molecules. researchgate.net
Bacteria (Alicyclobacillus acidoterrestris)Antibacterial activity. nih.govInhibits growth and kills vegetative cells by damaging cell integrity and disrupting normal cellular functions. nih.gov
Bacteria (Dickeya dadantii)Repression of gene expression. t3biosci.comSuppresses the expression of the Type III Secretion System (T3SS), a key bacterial virulence factor. t3biosci.com
Bacteria (Kutzneria albida)Biosynthesis. nih.govA novel biosynthetic pathway for p-coumaric acid was identified, operating via diazotization-dependent deamination. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing p-Coumaric Acid 4-O-Sulfate Disodium Salt in laboratory settings?

  • Methodological Answer : The synthesis typically involves sulfation of p-coumaric acid using sulfating agents (e.g., sulfur trioxide complexes) under controlled alkaline conditions. The disodium salt is formed via neutralization with sodium hydroxide. Critical steps include maintaining anhydrous conditions to avoid hydrolysis of the sulfate ester and purification via recrystallization or column chromatography. Structural confirmation requires comparison with reference standards (e.g., SMILES: O=S(OC1=CC=C(C=C1)/C=C/C(O)=O)(O)=O.[Na].[Na]) .

Q. How is the purity of p-Coumaric Acid 4-O-Sulfate Disodium Salt validated in research-grade samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection at 280 nm is the primary method, with purity thresholds >95% . Supplementary techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm molecular mass ([M-H]⁻ m/z ≈ 289.98) and detect trace impurities. Batch-specific Certificates of Analysis (CoA) should adhere to ISO or ACS standards for reproducibility .

Q. What spectroscopic techniques are used to confirm the structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O) shows characteristic peaks for the aromatic protons (δ 6.8–7.4 ppm) and the trans-alkene (δ 6.3–6.5 ppm, J = 16 Hz). ¹³C NMR confirms the sulfate ester (δ 150–155 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([C₉H₈O₆S]²⁻·2Na⁺, m/z 288.18) and fragment ions corresponding to the coumaric acid backbone .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for p-Coumaric Acid 4-O-Sulfate Disodium Salt?

  • Methodological Answer : Discrepancies may arise from variations in sample purity, solvent systems, or assay conditions. To resolve contradictions:

  • Validate purity using orthogonal methods (e.g., NMR for residual solvents, ICP-MS for sodium content) .
  • Standardize bioactivity assays (e.g., cell culture media pH adjustment to prevent sulfate hydrolysis) .
  • Cross-reference with studies using identical lot numbers or synthesis protocols .

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Storage : Store at +4°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Stability Assays : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Buffer solutions (pH 7.4) should mimic physiological conditions to assess hydrolysis rates of the sulfate ester .
  • Light Sensitivity : Conduct photostability studies under UV/visible light to rule out trans-to-cis isomerization .

Q. How can solubility limitations in aqueous buffers be overcome for in vitro studies?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in phosphate-buffered saline (PBS). Ensure final DMSO concentration ≤0.1% to avoid cytotoxicity .
  • pH Adjustment : Increase solubility by raising pH to 8–9 (via NaOH), leveraging the compound’s anionic sulfate and carboxylate groups .

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